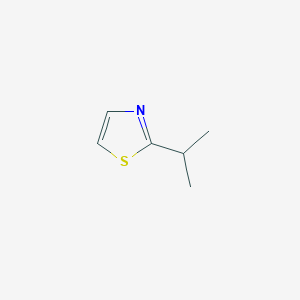

2-Isopropylthiazole

Description

BenchChem offers high-quality 2-Isopropylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFIPFGRXRRZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166129 | |

| Record name | 2-Isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-10-4 | |

| Record name | 2-(1-Methylethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ubiquitous Thiazole: A Technical Guide to the Natural Occurrence of 2-Isopropylthiazole in Food

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-isopropylthiazole in various food products. It delves into the quantitative data, experimental protocols for its analysis, and the biochemical pathways of its formation. This document is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the chemical composition of food and its impact on flavor and potential bioactivity.

Introduction

2-Isopropylthiazole is a volatile heterocyclic compound that contributes to the characteristic aroma and flavor profiles of a diverse range of food products. Its presence is often associated with thermally processed foods due to its formation through the Maillard reaction. Understanding the natural occurrence and concentration of this compound is crucial for food chemistry, flavor science, and potentially for identifying novel bioactive molecules. While often discussed in conjunction with its close analogue, 2-isopropyl-4-methylthiazole, this guide will focus on the available data for 2-isopropylthiazole and related alkylthiazoles.

Natural Occurrence and Quantitative Data

2-Isopropylthiazole and its derivatives have been identified in a variety of food matrices, ranging from fruits and vegetables to processed goods. The following table summarizes the available quantitative data for 2-isopropyl-4-methylthiazole, a closely related and often co-occurring compound, as specific quantitative data for 2-isopropylthiazole is limited in publicly available literature. This data provides a valuable proxy for understanding the potential concentration ranges of 2-isopropylthiazole.

| Food Product | Compound | Concentration Range | Analytical Method | Reference |

| Indonesian Durian Fruit (Durio zibethinus) | 2-Isopropyl-4-methylthiazole | Data available, specific concentration not detailed in source | Not specified | [1] |

| Red Tomatoes | 2-Isopropyl-4-methylthiazole | Present, not quantified | Not specified | [1] |

| Yeast Extract | 2-Isopropyl-4-methylthiazole | Present, not quantified | Not specified | [1] |

| Coriander Seed Oil | 2-Isopropyl-4-methylthiazole | Present, not quantified | Not specified | [1] |

| Roast Meats | 2-Isopropyl-4-methylthiazole | Present, not quantified | Not specified | [1] |

Note: The lack of specific quantitative data for 2-isopropylthiazole highlights a gap in the current scientific literature and presents an opportunity for future research. The data for 2-isopropyl-4-methylthiazole is included to provide context on the occurrence of similar thiazole derivatives in food.

Formation Pathway: The Maillard Reaction

The primary route for the formation of 2-isopropylthiazole and other alkylthiazoles in food is the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures.

The general pathway for the formation of alkylthiazoles involves the reaction of a dicarbonyl compound (formed from sugar degradation), an amino acid (providing the nitrogen and often a sulfur atom, e.g., from cysteine), and a source of hydrogen sulfide (H₂S), which can also be derived from the degradation of sulfur-containing amino acids.

Below is a simplified logical relationship diagram illustrating the key components leading to the formation of thiazoles via the Maillard reaction.

Caption: Logical flow of the Maillard reaction leading to thiazole formation.

Experimental Protocols for Analysis

The analysis of volatile compounds like 2-isopropylthiazole in complex food matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method for the identification and quantification of such compounds.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food.

Protocol for HS-SPME of Volatiles from Tomato:

-

Sample Homogenization: A representative sample of the food product (e.g., 5-10 g of tomato puree) is placed in a headspace vial.

-

Internal Standard Addition: A known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample) is added to the vial for quantification purposes.

-

Equilibration: The vial is sealed and heated (e.g., at 60°C for 30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and inserted into the hot injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed onto the analytical column.

The following diagram illustrates the general workflow for the analysis of volatile compounds in food using HS-SPME-GC-MS.

Caption: General workflow for HS-SPME-GC-MS analysis of food volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer can be used for detection.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C (hold for 2 min)

-

Ramp: 5°C/min to 250°C

-

Final hold: 5 min at 250°C

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

-

Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

-

Quantification: The concentration of 2-isopropylthiazole is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with standard solutions of 2-isopropylthiazole.

Sensory Perception

The following diagram illustrates the logical relationship between the presence of a flavor compound and its perception.

Caption: Simplified pathway of sensory perception for a flavor compound.

Conclusion and Future Perspectives

2-Isopropylthiazole is a naturally occurring flavor compound found in a variety of foods, primarily formed through the Maillard reaction during thermal processing. While its presence is qualitatively established in several food items, there is a clear need for more extensive quantitative research to determine its concentration in a wider range of products. The development and validation of standardized analytical methods for the routine quantification of 2-isopropylthiazole are essential for quality control in the food industry and for a deeper understanding of its contribution to food flavor. Furthermore, detailed studies on its specific formation pathways and sensory perception thresholds will provide valuable insights for food scientists and flavor chemists. The potential bioactivities of thiazole derivatives also warrant further investigation, which could open new avenues for their application in functional foods and pharmaceuticals.

References

An In-Depth Technical Guide to 2-Isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropylthiazole, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and a general synthetic approach, adhering to a format suitable for a scientific audience.

Chemical Identity and Nomenclature

2-Isopropylthiazole is a substituted thiazole ring where an isopropyl group is attached at the second position.

-

IUPAC Name: 2-propan-2-yl-1,3-thiazole[1]

-

Synonyms: 2-Isopropylthiazole, 2-Isopropyl-2H-3-thiazole[1]

-

CAS Number: 15679-10-4[1]

-

Molecular Formula: C₆H₉NS[1]

-

Molecular Weight: 127.21 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2-isopropylthiazole. It is important to note that while some physical properties are available for 2-isopropylthiazole, detailed experimental spectroscopic data in publicly accessible literature is limited. Therefore, spectroscopic data for the closely related compound, 2-isopropyl-4-methylthiazole, is provided as a reference.

| Property | Value | Reference Compound (if applicable) |

| Physical Properties | ||

| Boiling Point | 154 °C | N/A |

| Density | 1.040 g/cm³ | N/A |

| Flash Point | 43 °C | N/A |

| pKa (Predicted) | 3.31 ± 0.10 | N/A |

| Chromatographic Data | ||

| Kovats Retention Index | Standard non-polar: 933.4, Standard polar: 1321.9 | N/A |

| Spectroscopic Data | Data for 2-isopropyl-4-methylthiazole (CAS 15679-13-7) | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.38 (d, 6H), 2.41 (s, 3H), 3.28 (sept, 1H), 6.69 (s, 1H) | 2-isopropyl-4-methylthiazole |

| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 17.04, 23.21, 33.28, 111.73, 152.04, 177.39 | 2-isopropyl-4-methylthiazole |

| Infrared (IR) Spectrum | Major peaks observable in typical thiazole and alkyl C-H stretching and bending regions. | 2-isopropyl-4-methylthiazole |

| Mass Spectrum (MS) | Characteristic fragmentation patterns for the thiazole ring and isopropyl substituent. | 2-isopropyl-4-methylthiazole |

Experimental Protocols: Synthesis of 2-Isopropylthiazole

A common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-isopropylthiazole, the key precursors would be a suitable α-haloacetaldehyde derivative and isobutyrothioamide (2-methylpropanethioamide).

Reaction Scheme:

(Thioisobutyramide) + (α-haloacetaldehyde) → 2-Isopropylthiazole

General Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyrothioamide and a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

-

Addition of α-haloketone: The α-haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde) is added to the solution. The addition may be done portion-wise or as a solution in the reaction solvent to control any initial exotherm.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any acid formed during the reaction, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by distillation under reduced pressure, to yield pure 2-isopropylthiazole.

Visualizations

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of 2-isopropylthiazole.

Caption: Generalized workflow for the Hantzsch synthesis of 2-isopropylthiazole.

References

An In-depth Technical Guide to 2-Isopropylthiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with an isopropyl group at the second position. This structure imparts unique physicochemical properties that make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor. This guide provides a comprehensive overview of the physical and chemical properties of 2-isopropylthiazole, detailed experimental protocols for its synthesis and key reactions, and its relevance in drug development.

Physical and Chemical Properties

The physical and chemical properties of 2-isopropylthiazole (CAS No: 15679-10-4) are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical transformations.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉NS | [1] |

| Molecular Weight | 127.21 g/mol | [1] |

| Boiling Point | 154 °C | [2] |

| Density | 1.040 g/cm³ | [2] |

| Flash Point | 43 °C | [2] |

| pKa | 3.31 ± 0.10 (Predicted) | [2] |

| Refractive Index | 1.516 | [3] |

| Solubility | Slightly soluble in water. | [4] |

Spectral Data

| Spectrum | Key Features (for 2-isopropyl-4-methylthiazole) |

| ¹H NMR | Signals corresponding to the isopropyl group (septet and doublet) and the methyl group on the thiazole ring.[4] |

| ¹³C NMR | Resonances for the carbons of the thiazole ring, the isopropyl group, and the methyl group.[4] |

| IR Spectrum | Characteristic vibrational bands for the thiazole ring and alkyl groups.[4] |

| Mass Spectrum | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis of 2-Isopropylthiazole

The primary method for synthesizing 2-substituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

Reaction Scheme:

Procedure:

-

Dissolve the thioamide (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Add the α-halocarbonyl compound (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a weak base, such as sodium bicarbonate solution.

-

The thiazole product, if poorly soluble in water, will precipitate and can be collected by filtration.[3]

-

If the product is soluble, extract it from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Note: For the synthesis of 2-isopropylthiazole, isobutyramide would be the starting thioamide.

General workflow for the synthesis of 2-isopropylthiazole.

Chemical Reactivity

The thiazole ring in 2-isopropylthiazole exhibits a rich and diverse reactivity, making it a versatile synthon.

Electrophilic Aromatic Substitution

The thiazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For 2-substituted thiazoles, electrophilic attack generally occurs at the C5 position.[4]

Experimental Protocol: Bromination of a Thiazole Derivative (General Procedure)

-

Dissolve the thiazole derivative (1 equivalent) in a suitable solvent like acetonitrile.

-

Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.

-

Stir the reaction mixture at an appropriate temperature (e.g., 60 °C) and monitor by TLC.[5]

-

After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., dichloromethane).[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated product.[5]

Metallation

The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles.[4]

Experimental Protocol: Lithiation of a Thiazole Derivative (General Procedure)

-

Dissolve the thiazole derivative (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base, such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 equivalents), to the cooled solution.[6][7]

-

Stir the reaction mixture at low temperature for a specified time to allow for the formation of the lithiated species.

-

Quench the reaction by adding an electrophile (e.g., an aldehyde, ketone, or alkyl halide).

-

Allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup to isolate the product.

Application in Drug Development: Ritonavir

2-Isopropylthiazole is a crucial component of the HIV protease inhibitor Ritonavir. The synthesis of Ritonavir involves the elaboration of a side chain on the thiazole ring, highlighting the importance of this heterocyclic core in medicinal chemistry.

Mechanism of Action of Ritonavir

Ritonavir has a dual mechanism of action in the treatment of HIV.[8] Firstly, it is a potent inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation.[8] By blocking this enzyme, Ritonavir prevents the production of mature, infectious virions.[8]

Secondly, and more commonly in current clinical practice, Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[9] This enzyme is responsible for the metabolism of many other antiretroviral drugs. By inhibiting CYP3A4, Ritonavir "boosts" the plasma concentrations of co-administered protease inhibitors, enhancing their therapeutic efficacy and allowing for lower dosing.[9]

Mechanism of action of Ritonavir.

Experimental Protocols for In Vitro Inhibition Assays

1. HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic substrate (e.g., a FRET peptide)

-

Assay Buffer

-

Test compound (e.g., dissolved in DMSO)

-

Reference inhibitor (e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

-

In the wells of the microplate, add the diluted test compound or reference inhibitor. Include a control with only the solvent (DMSO).

-

Add the HIV-1 protease solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) for a set period at 37°C.[10]

-

The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

2. Cytochrome P450 3A4 (CYP3A4) Inhibition Assay (Luminescence-based)

This assay determines the potential of a compound to inhibit the metabolic activity of CYP3A4.[11]

Materials:

-

Recombinant human CYP3A4 enzyme

-

Luminogenic substrate (e.g., Luciferin-IPA)

-

Luciferin detection reagent (containing luciferase)

-

Assay Buffer

-

Test compound (e.g., dissolved in DMSO)

-

Reference inhibitor (e.g., Ketoconazole)

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor.

-

In the wells of the microplate, add the diluted test compound or reference inhibitor. Include a control with no inhibitor (100% activity) and a background control with no enzyme.[11]

-

Add the CYP3A4 enzyme and the luminogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the enzyme to metabolize the substrate.[11]

-

Stop the enzymatic reaction and initiate the luminescent signal by adding the luciferin detection reagent.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the CYP3A4 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental workflows for in vitro inhibition assays.

Conclusion

2-Isopropylthiazole is a heterocycle of significant interest due to its versatile chemical reactivity and its established role as a key building block in the pharmaceutical industry, most notably in the synthesis of Ritonavir. A thorough understanding of its physical properties, synthetic routes, and chemical behavior is essential for its effective utilization in research and drug development. The experimental protocols provided in this guide offer a practical framework for the synthesis and functionalization of this important molecule, as well as for the evaluation of its biological activity in relevant assays. As the quest for novel therapeutics continues, the thiazole scaffold, exemplified by 2-isopropylthiazole, will undoubtedly remain a privileged structure in medicinal chemistry.

References

- 1. 2-Isopropylthiazole | C6H9NS | CID 85054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isopropylthiazole CAS#: 15679-10-4 [amp.chemicalbook.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Isopropylthiazole | 15679-10-4 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. abcam.cn [abcam.cn]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Isopropylthiazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropylthiazole, a heterocyclic compound with significant applications in the flavor and fragrance industry and as a versatile building block in medicinal chemistry. This document details the historical context of its discovery through the foundational Hantzsch thiazole synthesis, outlines detailed experimental protocols for its preparation, and presents its key physicochemical and organoleptic properties. Furthermore, it explores the history of its use and its role in the synthesis of pharmacologically active molecules. While no direct signaling pathways for 2-isopropylthiazole have been elucidated in publicly available research, its sensory impact points towards interactions with olfactory receptors. This guide aims to be a critical resource for professionals in chemical research and drug development.

Discovery and History

The discovery of 2-isopropylthiazole is intrinsically linked to the development of thiazole synthesis methodologies in the late 19th century. The foundational method for synthesizing the thiazole ring, the Hantzsch thiazole synthesis , was first described by German chemist Arthur Rudolf Hantzsch in 1887.[1] This reaction, involving the condensation of an α-haloketone with a thioamide, provided a versatile route to a wide array of thiazole derivatives.

While the exact date of the first synthesis of 2-isopropylthiazole is not precisely documented in readily available literature, its preparation is a direct application of the Hantzsch synthesis using a suitable thioamide, specifically thioisobutyramide (2-methylpropanethioamide) . The history of thiazoles in various industries began to gain traction in the 20th century. Thiazole and its derivatives were recognized for their potent sensory properties and have since been identified in a variety of food systems.[2] The application of synthetic thiazoles, including 2-isopropylthiazole and its analogues like 2-isopropyl-4-methylthiazole, became prominent in the flavor and fragrance industry to impart specific taste and aroma profiles.[3]

Beyond its sensory contributions, the utility of the 2-isopropylthiazole scaffold as a chemical intermediate has been recognized in medicinal chemistry. The thiazole ring is a key structural motif in numerous biologically active compounds, and the isopropyl substitution can influence the molecule's physicochemical properties and biological activity.

Physicochemical Properties

2-Isopropylthiazole is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below. Data for the closely related and commercially significant 2-isopropyl-4-methylthiazole is also included for comparison.

| Property | 2-Isopropylthiazole | 2-Isopropyl-4-methylthiazole |

| CAS Number | 15679-10-4[4] | 15679-13-7 |

| Molecular Formula | C₆H₉NS[4] | C₇H₁₁NS |

| Molecular Weight | 127.21 g/mol [4] | 141.24 g/mol |

| Boiling Point | Not readily available | 92 °C @ 50 mmHg |

| Density | Not readily available | 1.001 g/mL at 25 °C |

| Refractive Index | Not readily available | 1.494 - 1.504 @ 20 °C |

| Solubility | Not readily available | Slightly soluble in water |

| 1H NMR (CDCl₃, ppm) | Not readily available | 1.38 (d, 6H), 2.41 (s, 3H), 3.28 (sept, 1H), 6.69 (s, 1H) |

| 13C NMR (CDCl₃, ppm) | Not readily available | 17.0, 23.2, 33.3, 111.7, 152.0, 177.4 |

Synthesis of 2-Isopropylthiazole

The primary route for the synthesis of 2-isopropylthiazole is the Hantzsch thiazole synthesis. This method involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-isopropylthiazole, thioisobutyramide is the key reagent.

General Experimental Protocol: Hantzsch Thiazole Synthesis

A generalized protocol for the synthesis of a 2-alkylthiazole, adaptable for 2-isopropylthiazole, is as follows:

-

Preparation of Thioisobutyramide: Thioisobutyramide can be prepared from isobutyramide by treatment with a thionating agent such as phosphorus pentasulfide or Lawesson's reagent in an anhydrous solvent like toluene or dioxane. The reaction mixture is typically heated under reflux for several hours.

-

Cyclocondensation: The crude or purified thioisobutyramide is then reacted with a suitable α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde, in a solvent like ethanol or acetone. The reaction is often carried out at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield the 2-isopropylthiazole.

Note: Specific yields, reaction times, and temperatures would require optimization based on the specific α-halocarbonyl used and the scale of the reaction.

Applications and History of Use

The applications of 2-isopropylthiazole and its derivatives span across the flavor and fragrance industry and medicinal chemistry.

Flavor and Fragrance Industry

Thiazoles are recognized for their potent and diverse aroma profiles.[1][2] 2-Isopropyl-4-methylthiazole, a closely related derivative, is valued for its tropical, fruity, and nutty aroma and is used as a flavor ingredient in a variety of food products.[3] The organoleptic properties of these compounds make them key components in the creation of complex flavor profiles.

Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. While 2-isopropylthiazole itself is not a therapeutic agent, it serves as a valuable building block for the synthesis of more complex, biologically active molecules. The isopropyl group can modulate the lipophilicity and steric profile of a molecule, potentially influencing its binding to biological targets. Research has explored the synthesis of 2-substituted-5-[isopropylthiazole] derivatives as potential antimicrobial and antitubercular agents.[5] Additionally, derivatives of 2-isopropylthiazole are intermediates in the synthesis of antiviral drugs like Ritonavir.

References

- 1. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 4. 2-Isopropylthiazole | C6H9NS | CID 85054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Isopropylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-isopropylthiazole, a heterocyclic compound of interest in flavor chemistry and as a potential building block in medicinal chemistry. Due to the limited availability of published experimental spectra for 2-isopropylthiazole, this guide presents a combination of predicted data based on computational models and general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Properties

2-Isopropylthiazole possesses a thiazole ring substituted at the 2-position with an isopropyl group. Its chemical formula is C₆H₉NS, and its molecular weight is 127.21 g/mol . The structure is confirmed by its CAS number: 15679-10-4[1][2].

References

2-isopropylthiazole role as a flavouring agent

An In-depth Technical Guide on 2-Isopropylthiazole as a Flavoring Agent

Introduction

2-Isopropylthiazole, and more specifically its commonly used isomer 2-isopropyl-4-methylthiazole, is a potent heterocyclic sulfur-containing compound pivotal in the flavor and fragrance industry.[1][2] Recognized for its complex and multifaceted sensory profile, it imparts a range of notes from tropical fruit and green vegetable to nutty and roasted savory tones.[3][4] This compound is naturally occurring in a variety of cooked and uncooked foods and is also synthesized for commercial use as a flavor ingredient.[5][6] Its formation is often linked to the Maillard reaction, a cornerstone of flavor development in thermally processed foods.[5][7]

Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated its use, designating it as a safe flavoring agent at current intake levels.[5][8][9] This guide provides a comprehensive technical overview of 2-isopropyl-4-methylthiazole, detailing its chemical properties, sensory characteristics, natural occurrence, analytical methodologies, and regulatory status for researchers and professionals in the food science and drug development fields.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of 2-isopropyl-4-methylthiazole are summarized below. These properties are critical for its application, handling, and analysis in food systems.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methyl-2-propan-2-yl-1,3-thiazole | [5] |

| Synonyms | 2-Isopropyl-4-methylthiazole, Peach thiazole, Tropical thiazole | [5][6][10] |

| CAS Number | 15679-13-7 | [5][10] |

| Molecular Formula | C₇H₁₁NS | [1][5][10] |

| Molecular Weight | 141.24 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 92.0 °C @ 50.00 mm Hg; 175.0 °C @ 760.00 mm Hg | [6] |

| Density | 1.001 - 1.006 g/cm³ @ 25 °C | [5] |

| Refractive Index | 1.494 - 1.504 @ 20.0 °C | [5][6] |

| Solubility | Slightly soluble in water (228.5 mg/L @ 25 °C est.); Miscible in ethanol and fats. | [5][6] |

| Flash Point | 137.00 °F (58.33 °C) TCC | [6] |

| logP (o/w) | 1.225 (estimated) | [6] |

Organoleptic Profile and Applications

2-Isopropyl-4-methylthiazole is highly valued for its complex and powerful aroma profile. Its character can shift significantly with concentration, making it a versatile tool for flavorists.

Sensory Characteristics

The perceived aroma and taste of this compound are diverse, contributing different notes depending on the food matrix and concentration.

| Sensory Aspect | Descriptors | Reference(s) |

| Odor Description | Green, rooty, earthy, fruity (peach, tropical), vegetable, nutty, musty, alliaceous, sulfurous, coffee, meaty. | [3][5][6][11] |

| Taste Description | At 2.00 ppm: Alliaceous, earthy, sulfurous, coffee with a tropical fruity nuance. Also described as having sulfury, metallic notes of peach skin. | [6] |

| FEMA Flavor Profile | Meat, Roast, Sulfur. | [5] |

Applications in the Food Industry

Its unique profile allows for wide-ranging applications in both sweet and savory products.

-

Fruit Flavors: It acts as a flavor intensifier, adding complexity and "fuzzy skin" notes to peach and apricot flavors. It is also used in formulations for nectarine, durian, mango, pear, and blackcurrant.[5]

-

Savory Flavors: It imparts authentic grilled, roasted, brothy, and nutty notes to snacks, soups, sauces, and seasonings.[1]

-

Beverages and Confectionery: It is utilized in tea, coffee, chewing gum, and other confectionery items.[11]

Natural Occurrence and Formation

2-Isopropyl-4-methylthiazole has been identified as a natural volatile component in several foods.[5] Its presence is often a result of thermal processing through the Maillard reaction.

-

Natural Sources: It is found in durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roasted meats.[5][6]

-

Formation via Maillard Reaction: The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating.[7] Thiazoles are characteristic products formed during this reaction, particularly when sulfur-containing amino acids like cysteine are present.[12] The reaction proceeds through several stages, from initial condensation to the formation of highly reactive intermediates like dicarbonyl compounds (e.g., glyoxal, methylglyoxal), which then react with hydrogen sulfide (H₂S) and ammonia (NH₃) derived from the degradation of amino acids to form the thiazole ring.[12][13][14]

Experimental Protocols

The identification and quantification of 2-isopropylthiazole in a food matrix, as well as the characterization of its aroma contribution, rely on specialized analytical techniques.

Analysis by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify aroma-active compounds in a complex volatile mixture.[15] It combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.

Objective: To separate, identify, and determine the odor contribution of volatile compounds, including 2-isopropylthiazole, from a sample.

Methodology:

-

Sample Preparation:

-

Volatiles are extracted from the food matrix. Common methods include:

-

Solvent Extraction: Macerating the sample in an organic solvent (e.g., dichloromethane), followed by concentration.

-

Solid Phase Microextraction (SPME): Adsorbing headspace volatiles onto a coated fiber, followed by thermal desorption in the GC inlet.

-

Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation to gently extract volatiles without thermal degradation.

-

-

-

Gas Chromatographic Separation:

-

Instrument: Agilent 7890 GC or similar.

-

Injection: The concentrated extract or SPME fiber is introduced into the heated GC inlet (typically 250 °C).

-

Column: A fused silica capillary column is used for separation. Both polar (e.g., HP-Innowax) and non-polar (e.g., DB-5) columns are often employed to achieve comprehensive separation.[16] Column dimensions are typically 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for several minutes, and then ramps up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min) to elute compounds based on their boiling points and polarity.

-

-

Detection and Olfactometry:

-

At the end of the GC column, the effluent is split (typically 1:1) between a conventional detector and a heated sniffing port.[16]

-

Conventional Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on mass spectra.[17]

-

Olfactometry Port: The effluent is mixed with humidified air and directed to a trained sensory panelist who records the time, intensity, and description of each perceived odor.[15]

-

-

Data Analysis:

-

The retention times of the odor events from the olfactometry data are matched with the peaks from the FID/MS chromatogram.

-

The compound responsible for the odor is identified by comparing its mass spectrum with a library (e.g., NIST) and by matching its retention index with known standards.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants by serially diluting the extract and noting the dilution at which an odor is last perceived.

-

Regulatory and Safety Information

2-Isopropyl-4-methylthiazole is an approved flavoring substance in many regions worldwide, supported by safety evaluations from international expert committees.

| Regulatory Body / Identifier | Information / Status | Reference(s) |

| FEMA Number | 3555 | [5][18][19] |

| FEMA GRAS™ Status | Generally Recognized As Safe (GRAS) based on evaluations by the FEMA Expert Panel. Publication No. 11. | [3][4][18] |

| JECFA Number | 1037 | [5][8][19] |

| JECFA Evaluation | Evaluated in 2002 (59th meeting). Conclusion: "No safety concern at current levels of intake when used as a flavouring agent." | [5][8][9] |

| EC Number | 239-758-4 | [5][10] |

| Flavis Number | 15.026 | [6][10] |

The comprehensive safety assessment by JECFA, a joint committee of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), confirms that the anticipated dietary exposure to 2-isopropyl-4-methylthiazole from its use as a flavoring agent does not pose a health risk.[8][9]

References

- 1. 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical [chemicalbull.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tropical thiazole, 15679-13-7 [thegoodscentscompany.com]

- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 8. JECFA Evaluations-2-ISOPROPYL-4-METHYLTHIAZOLE- [inchem.org]

- 9. WHO | JECFA [apps.who.int]

- 10. 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7 [sigmaaldrich.com]

- 11. ulprospector.com [ulprospector.com]

- 12. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial properties of Maillard reaction products: Molecular mechanisms and influencing factors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Gas chromatographic-olfactometric characterization of aroma compounds in two types of cashew apple nectar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 19. femaflavor.org [femaflavor.org]

Methodological & Application

Application Notes and Protocols for 2-Isopropylthiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the 2-isopropylthiazole scaffold in medicinal chemistry. The unique structural and electronic properties of this moiety make it a valuable building block in the design of novel therapeutic agents across various disease areas, including infectious diseases, oncology, and genetic disorders.

Introduction to the 2-Isopropylthiazole Scaffold

The 2-isopropylthiazole core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an isopropyl group at the 2-position. This structural motif has garnered significant interest in drug discovery due to its metabolic stability and its ability to engage in a range of intermolecular interactions, including hydrogen bonding and hydrophobic interactions. Its derivatives have shown promise as potent and selective modulators of various biological targets.

Applications in Medicinal Chemistry

The 2-isopropylthiazole scaffold has been successfully incorporated into molecules with diverse biological activities. Key application areas include:

-

Antimicrobial Agents: Derivatives of 2-isopropylthiazole have demonstrated significant activity against a spectrum of pathogens, including bacteria, fungi, and mycobacteria.

-

Anticancer Agents: The thiazole ring is a common feature in many anticancer drugs, and 2-isopropylthiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines.

-

DNA Minor Groove Binders: The planar nature of the thiazole ring, combined with appropriate substituents, allows for intercalation or binding within the minor groove of DNA, thereby interfering with DNA replication and transcription.

Quantitative Data Summary

The following tables summarize the biological activities of various 2-isopropylthiazole and related thiazole derivatives.

Table 1: Antimicrobial Activity of 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed with 1,2,4-Triazole

| Compound ID | Target Organism(s) | MIC (µg/mL) | Reference |

| 7-9 | Various bacterial and fungal strains | 8 - 16 | [1] |

| 10-12 | Various bacterial and fungal strains | 8 - 31.25 | [1] |

| 16 | Various bacterial strains | 4 - 8 | [1] |

| 16 | Various fungal strains | 16 - 31.28 | [1] |

| 20 | Various bacterial and fungal strains | 4 - 16 | [1] |

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| DIPTH | HepG-2 (Liver) | 14.05 | [3] |

| DIPTH | MCF-7 (Breast) | 17.77 | [3] |

Experimental Protocols

Synthesis Protocols

4.1.1. General Synthesis of 2-Substituted-5-[isopropylthiazole] clubbed 1,2,4-Triazole and 1,3,4-Oxadiazoles

This protocol is adapted from the work of Suresh Kumar et al. (2010). The synthesis involves a multi-step reaction sequence starting from 2-isopropylthiazole-5-carboxylic acid.

-

Step 1: Esterification of 2-isopropylthiazole-5-carboxylic acid. The carboxylic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.

-

Step 2: Hydrazide formation. The ethyl ester is then treated with hydrazine hydrate in refluxing ethanol to produce 2-isopropylthiazole-5-carbohydrazide.

-

Step 3: Formation of thiosemicarbazide. The hydrazide is reacted with various isothiocyanates in ethanol to yield the corresponding thiosemicarbazides.

-

Step 4: Cyclization to 1,2,4-triazoles. The thiosemicarbazides are cyclized in the presence of a base, such as sodium hydroxide, to form the 5-(2-isopropylthiazol-5-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

-

Step 5: Synthesis of 1,3,4-oxadiazoles. Alternatively, the carbohydrazide from Step 2 can be treated with carbon disulfide in the presence of potassium hydroxide to yield the potassium salt of the dithiocarbazate, which upon treatment with hydrazine hydrate, cyclizes to form the corresponding 4-amino-5-(2-isopropylthiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This can be further modified to obtain 1,3,4-oxadiazole derivatives.

4.1.2. Synthesis of 2-isopropyl-4-((methylamino)methyl)thiazole [4][5][6]

This compound is a key intermediate for various therapeutic agents.

-

Step 1: Chlorination of 2-isopropyl-4-(hydroxymethyl)thiazole. 2-isopropyl-4-(hydroxymethyl)thiazole is reacted with a chlorinating agent, such as thionyl chloride, to yield 2-isopropyl-4-(chloromethyl)thiazole.

-

Step 2: Substitution with methylamine. The resulting chloromethyl derivative is then reacted with an aqueous solution of methylamine. The reaction mixture is heated to 50-60°C overnight.

-

Step 3: Extraction and purification. After cooling, the product is extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield 2-isopropyl-4-((methylamino)methyl)thiazole.

Biological Assays

4.2.1. Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

4.2.2. MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-isopropylthiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mechanistic Insights and Signaling Pathways

Antimicrobial Mechanism of Action

While the exact mechanisms for all 2-isopropylthiazole derivatives are not fully elucidated, thiazole-based antimicrobials are known to act through various pathways.[7][8] One of the proposed mechanisms is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[9] Another potential mechanism involves the disruption of the bacterial cell membrane integrity.

Proposed antimicrobial mechanisms of action for 2-isopropylthiazole derivatives.

Anticancer Signaling Pathway

The anticancer activity of thiazole derivatives often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to inhibit key signaling molecules involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

Inhibition of VEGFR-2 signaling by 2-isopropylthiazole derivatives leading to apoptosis.

DNA Minor Groove Binding and Downstream Effects

2-Isopropylthiazole-containing molecules can be designed to bind to the minor groove of DNA. This interaction can physically obstruct the binding of essential proteins, such as transcription factors and DNA repair enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1).[10][11] The inhibition of PARP-1, in particular, can lead to the accumulation of DNA damage and ultimately trigger apoptosis, a mechanism that is particularly effective in cancer cells with existing DNA repair defects.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9 [chemicalbook.com]

- 5. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]

- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Minor grove binding ligands disrupt PARP-1 activation pathways - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for the Detection of 2-Isopropylthiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthiazole is a volatile heterocyclic compound that contributes to the characteristic aroma of various foods and beverages. Its detection and quantification are crucial for quality control in the food and fragrance industries, as well as for research into flavor chemistry and potential applications in pharmaceuticals. This document provides detailed application notes and protocols for the analytical determination of 2-isopropylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly suitable for the analysis of 2-isopropylthiazole in complex matrices such as food products.

Application Note: GC-MS Analysis of 2-Isopropylthiazole

This method is applicable for the quantitative determination of 2-isopropylthiazole in food matrices. The protocol employs headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by separation and detection using GC-MS. This approach offers high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of thiazole derivatives. This data is representative and may vary based on the specific instrument and matrix.

| Parameter | Typical Value |

| Linearity Range | 1 - 100 ng/mL (ppb) |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL (ppb) |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL (ppb) |

| Accuracy (Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocol: GC-MS

1. Sample Preparation (HS-SPME)

-

Materials:

-

20 mL headspace vials with screw caps and septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

Sodium chloride (NaCl)

-

-

Procedure:

-

Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.

-

Immediately seal the vial with the screw cap and septum.

-

Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Injection Port: Splitless mode, 250°C

-

SPME Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/min

-

Ramp to 250°C at 15°C/min, hold for 5 minutes

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-300

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for 2-Isopropylthiazole (C₆H₉NS, MW: 127.21): m/z 127 (molecular ion), 112, 84.

-

-

Workflow for GC-MS Analysis of 2-Isopropylthiazole

2-Isopropylthiazole: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthiazole is a heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including the thiazole ring with an isopropyl substituent at the 2-position, impart specific physicochemical properties that make it an attractive starting material for the synthesis of a wide range of complex molecules. This five-membered aromatic ring containing sulfur and nitrogen is a key pharmacophore in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The isopropyl group can influence the steric and electronic properties of the molecule, impacting its reactivity and biological activity. This document provides detailed application notes and experimental protocols for the use of 2-isopropylthiazole and its derivatives in organic synthesis, with a focus on its role in the construction of medicinally relevant scaffolds.

Application Notes

Synthesis of Pharmaceutical Intermediates: The Case of Ritonavir

One of the most significant applications of 2-isopropylthiazole derivatives is in the synthesis of the antiretroviral drug Ritonavir. A key intermediate in the synthesis of Ritonavir is 2-isopropyl-4-(methylaminomethyl)thiazole. The synthesis of this intermediate highlights the utility of the 2-isopropylthiazole core.[1]

A common synthetic route involves a multi-step process starting from isobutyramide. This is converted to 2-methylpropanethioamide, which then undergoes a Hantzsch-type condensation with 1,3-dichloroacetone to form 4-(chloromethyl)-2-isopropylthiazole. Subsequent reaction with methylamine furnishes the desired 2-isopropyl-4-((methylamino)methyl)thiazole. This intermediate is then further elaborated to construct the complex structure of Ritonavir.

Precursor for Bioactive Heterocycles

2-Isopropylthiazole serves as a scaffold for the synthesis of various bioactive compounds with a range of therapeutic activities. Research has shown that clubbing the 2-isopropylthiazole moiety with other heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, can lead to compounds with potent antimicrobial and antitubercular activities.[2] The synthesis of these derivatives often involves the functionalization of the thiazole ring at the 4 or 5-position, demonstrating the versatility of the 2-isopropylthiazole core as a starting point for library synthesis in drug discovery programs.

Role in Kinase Inhibitor Synthesis

The thiazole scaffold is a common feature in many kinase inhibitors, which are a crucial class of drugs for cancer therapy. The 2-isopropylthiazole moiety can be incorporated into molecules designed to target specific kinases by providing a key interaction point within the ATP-binding pocket of the enzyme. The synthesis of such inhibitors often involves the coupling of a functionalized 2-isopropylthiazole derivative with other aromatic or heteroaromatic systems.

Applications in Agrochemicals

Thiazole derivatives are also important in the agrochemical industry, exhibiting fungicidal and insecticidal properties.[3] The 2-isopropylthiazole core can be a key component in the design of new crop protection agents. The synthesis of these agrochemicals may involve the modification of the thiazole ring to optimize efficacy and selectivity.

Key Synthetic Transformations

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for the construction of the thiazole ring. While this method is typically used to form the thiazole ring itself, it is the foundational synthesis for many 2-isopropylthiazole derivatives. The reaction involves the condensation of a thioamide (in this case, 2-methylpropanethioamide) with an α-halocarbonyl compound.

Logical Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the Hantzsch synthesis of 2-isopropylthiazole derivatives.

Functionalization at the C4 and C5 Positions

Once the 2-isopropylthiazole core is formed, it can be further functionalized at the C4 and C5 positions. A common strategy involves the introduction of a functional handle, such as a carboxyl or formyl group, which can then be used for further transformations.

For instance, ethyl 2-isopropylthiazole-4-carboxylate can be reduced to 2-isopropyl-4-(hydroxymethyl)thiazole, which can then be converted to the corresponding chloromethyl derivative, a key intermediate for amination reactions as seen in the Ritonavir synthesis.[1] Alternatively, the carboxylate can be reduced to the aldehyde, 4-formyl-2-isopropylthiazole, which is a versatile intermediate for various subsequent reactions.[4]

Experimental Workflow for C4-Functionalization

Caption: Synthetic pathways for the functionalization of the C4-position of 2-isopropylthiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropyl-4-(hydroxymethyl)thiazole

This protocol is a key step in the synthesis of the Ritonavir intermediate.

Materials:

-

2,2-dimethyl-4-methylene-1,3-dioxane

-

Halogenating agent (e.g., N-bromosuccinimide)

-

2-Methylpropanethioamide

-

Solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

Procedure:

-

To a solution of 2,2-dimethyl-4-methylene-1,3-dioxane in a suitable solvent, add the halogenating agent portion-wise at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Add 2-methylpropanethioamide to the reaction mixture and continue stirring.

-

Upon completion of the condensation reaction, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-isopropyl-4-hydroxymethylthiazole.

Protocol 2: Synthesis of 4-(Chloromethyl)-2-isopropylthiazole[1]

Materials:

-

2-Isopropyl-4-hydroxymethylthiazole (10 g)

-

Dichloromethane (100 mL)

-

Thionyl chloride (8.3 g)

-

Sodium carbonate solution

Procedure:

-

In a 250 mL flask, dissolve 10 g of 2-isopropyl-4-hydroxymethylthiazole in 100 mL of dichloromethane.

-

Cool the stirred solution to 5 °C in an ice bath.

-

Slowly add 8.3 g of thionyl chloride dropwise to the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding sodium carbonate solution.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 9 g of 4-(chloromethyl)-2-isopropylthiazole (yield: 81%).

Protocol 3: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole[1]

Materials:

-

4-(Chloromethyl)-2-isopropylthiazole (9 g)

-

40% aqueous methylamine solution (100 mL)

-

Dichloromethane (100 mL)

-

Isopropanol (30 mL)

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL flask, add 9 g of 4-(chloromethyl)-2-isopropylthiazole to 100 mL of 40% aqueous methylamine solution.

-

Heat the mixture to 50-60 °C and stir overnight.

-

After cooling, add 100 mL of dichloromethane and 30 mL of isopropanol.

-

Stir and separate the layers. Extract the aqueous phase with dichloromethane three times.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain 6.5 g of 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole (yield: 74%).

Protocol 4: Synthesis of 4-Formyl-2-isopropylthiazole[6]

Materials:

-

Ethyl 2-isopropylthiazole-4-carboxylate (3.1 g, 15.6 mmol)

-

Dichloromethane (50 mL)

-

Diisobutylaluminum hydride (DIBAL-H) (1.5 M solution in toluene, 15.6 mL, 23.4 mmol)

-

Methanol (5 mL)

-

Aqueous Rochelle's salt solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3.1 g (15.6 mmol) of ethyl 2-isopropylthiazole-4-carboxylate in 50 mL of dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Add 15.6 mL (23.4 mmol) of a 1.5 M solution of diisobutylaluminum hydride in toluene dropwise over 1.5 hours.

-

Stir the solution for an additional 30 minutes at -78 °C.

-

Quench the reaction by adding 5 mL of methanol, followed by 15 mL of aqueous Rochelle's salt solution.

-

Partition the resulting mixture between chloroform and aqueous Rochelle's salt solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to provide 1.37 g (56% yield) of crude 4-formyl-2-isopropylthiazole.

Data Presentation

Table 1: Synthesis of 2-Isopropyl-4-(methylaminomethyl)thiazole Derivatives

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 2-Isopropyl-4-hydroxymethylthiazole | Thionyl chloride, Dichloromethane | 4-(Chloromethyl)-2-isopropylthiazole | 81 | [1] |

| 2 | 4-(Chloromethyl)-2-isopropylthiazole | 40% aq. Methylamine | 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole | 74 | [1] |

Table 2: Reduction of Ethyl 2-isopropylthiazole-4-carboxylate

| Product | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Formyl-2-isopropylthiazole | DIBAL-H | Dichloromethane/Toluene | -78 | 56 | [4] |

Signaling Pathway Visualization

Generic Kinase Signaling Pathway

Caption: A simplified diagram of common kinase signaling pathways (e.g., MAPK/ERK and PI3K/AKT) that can be targeted by thiazole-based inhibitors.

Conclusion

2-Isopropylthiazole is a highly valuable and versatile building block in organic synthesis, providing access to a diverse range of complex molecules with significant biological activities. Its application in the synthesis of the blockbuster drug Ritonavir underscores its importance in the pharmaceutical industry. The ability to functionalize the thiazole ring at various positions allows for the generation of extensive compound libraries for drug discovery and agrochemical research. The provided protocols offer a starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.

References

Applications of 2-Isopropylthiazole and its Derivatives in Flavor Science: Application Notes and Protocols

A notable scarcity of specific data exists for 2-isopropylthiazole within flavor science literature. The closely related compound, 2-isopropyl-4-methylthiazole, is, however, a well-documented and significant flavor compound. This document will focus on the applications of thiazoles in flavor science, with a specific emphasis on 2-isopropyl-4-methylthiazole, as a representative and commercially important example. It is highly probable that the sensory and analytical principles outlined here are applicable to 2-isopropylthiazole.

Application Notes: The Role of 2-Isopropyl-4-methylthiazole in Flavor

2-Isopropyl-4-methylthiazole is a volatile heterocyclic compound recognized for its potent and complex aroma profile, contributing significantly to the flavor of a wide variety of foods. It is generally recognized as safe (GRAS) for use as a flavoring agent.[1]

Sensory Profile and Flavor Contribution

This compound is characterized by a multifaceted aroma profile, often described with the following notes:

-

Tropical and Fruity: It imparts distinct tropical fruit notes, reminiscent of passionfruit, grapefruit, and guava. It is also described as having a peach-like character.[2]

-

Green and Vegetal: Green, herbaceous, and sometimes bell pepper-like notes are characteristic.

-

Nutty and Roasted: It can contribute to nutty, roasted, and savory flavor profiles.

-

Sulfurous: A subtle sulfurous note can add complexity and a savory, meaty character.

Natural Occurrence

2-Isopropyl-4-methylthiazole is a naturally occurring compound that has been identified in a variety of raw and processed foods. Its formation is often associated with the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine.[3][4]

| Food Product | Typical Concentration Range | Reference |

| Tomato | Traces | [2] |

| Bell Pepper | Not specified | General knowledge |

| Coffee | Not specified | General knowledge |

| Roasted Meats | Not specified | [2] |

| Yeast Extract | Not specified | [2] |

| Coriander Seed Oil | Not specified | [2] |

| Durian Fruit | Not specified | [2] |

Applications in Flavor Creation

Due to its potent and versatile aroma, 2-isopropyl-4-methylthiazole is a valuable tool for flavorists. It is used to:

-

Enhance Tropical Fruit Flavors: Boost the authenticity and impact of passionfruit, guava, grapefruit, and other tropical fruit flavorings.

-

Add Green and Vegetal Notes: Provide fresh, green notes to savory flavors, sauces, and dressings.

-

Create Savory and Roasted Profiles: Contribute to the complexity of meat, poultry, and roasted vegetable flavors.

-

Mask Off-Notes: In certain applications, its strong character can help to mask undesirable off-notes from other ingredients.

Experimental Protocols

Protocol for Sensory Evaluation of 2-Isopropyl-4-methylthiazole

This protocol outlines a general procedure for the sensory evaluation of a flavor compound like 2-isopropyl-4-methylthiazole using a trained panel.

Objective: To characterize the aroma profile and determine the odor detection threshold of 2-isopropyl-4-methylthiazole.

Materials:

-

2-Isopropyl-4-methylthiazole (high purity)

-

Odorless solvent (e.g., propylene glycol, ethanol, or mineral oil)

-

Glass sniffing jars with lids

-

Graduated pipettes and volumetric flasks

-

Sensory evaluation booths with controlled lighting and ventilation

-

Data collection software or paper ballots

Procedure:

-

Panelist Selection and Training:

-

Select 10-15 panelists based on their sensory acuity, ability to describe aromas, and availability.

-

Train panelists on the use of the aroma intensity scale and provide them with a lexicon of aroma descriptors relevant to thiazoles (e.g., tropical, green, nutty, sulfurous).

-

-

Sample Preparation:

-

Prepare a series of dilutions of 2-isopropyl-4-methylthiazole in the chosen solvent. A starting concentration of 0.1% (w/v) is recommended, followed by serial dilutions (e.g., 10-fold or 2-fold).

-

For threshold testing, prepare a series of samples around the expected threshold in a geometric progression.

-

Prepare blank samples containing only the solvent.

-

Pipette a standard volume (e.g., 1 ml) of each dilution onto a cotton ball or filter paper inside a coded sniffing jar.

-

-

Evaluation:

-

Descriptive Analysis: Present the coded samples to the panelists in a randomized order. Ask them to describe the aroma of each sample and rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0-15).

-

Threshold Test (e.g., Triangle Test): Present panelists with three coded samples, two of which are identical (blanks) and one contains a low concentration of the odorant. Ask them to identify the different sample. The threshold is the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.[5][6]

-

-

Data Analysis:

-

For descriptive analysis, calculate the mean intensity ratings for each descriptor across all panelists.

-

For threshold testing, use statistical tables (e.g., binomial distribution) to determine the significance of the results.

-

Protocol for Extraction and GC-MS Analysis of 2-Isopropyl-4-methylthiazole in a Food Matrix

This protocol provides a general method for the extraction and quantification of volatile compounds like 2-isopropyl-4-methylthiazole from a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the concentration of 2-isopropyl-4-methylthiazole in a food sample.

Materials:

-

Food sample

-

Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

-

Solvents for extraction (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate

-

Solid Phase Microextraction (SPME) fibers (if applicable)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms, HP-INNOWax)

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

For liquid samples, a direct solvent extraction or headspace analysis may be appropriate.

-

For solid samples, solvent extraction or headspace SPME can be used.

-

-

Extraction (Solvent Extraction Example):

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Add a known amount of the internal standard.

-

Add the extraction solvent and vortex or sonicate for a specified time.